CHR-6494

Description

Structure

3D Structure

Propriétés

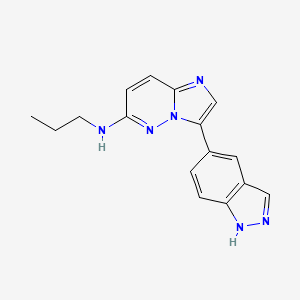

IUPAC Name |

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZCAOGIEGXMBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742629 |

Source

|

| Record name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333377-65-3 |

Source

|

| Record name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CHR-6494: A Deep Dive into its Mechanism of Action as a Haspin Kinase Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: CHR-6494 is a potent and selective small-molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase essential for the proper progression of mitosis.[1] Elevated expression of Haspin is observed in various cancers, correlating with tumor malignancy and poor patient outcomes, thus positioning it as a compelling target for anticancer drug development.[2][3] This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and preclinical antitumor activity.

Core Mechanism: Inhibition of Haspin Kinase and Histone H3 Phosphorylation

This compound exerts its biological effects through the direct inhibition of Haspin kinase.[1] The primary molecular consequence of this inhibition is the suppression of histone H3 phosphorylation at the threonine 3 residue (H3T3ph). This phosphorylation event is a critical prerequisite for the recruitment of the chromosomal passenger complex (CPC) to the centromere during mitosis, which in turn is necessary for the proper function of Aurora B kinase. By preventing H3T3 phosphorylation, this compound disrupts this crucial signaling cascade, leading to profound defects in mitotic progression.

The inhibitory potency of this compound against Haspin kinase is significant, with a reported IC50 of 2 nM in a FRET-based assay. This potent and selective inhibition of Haspin over other kinases, including Aurora B, underscores its targeted mechanism of action.

Cellular Consequences of Haspin Inhibition by this compound

The disruption of H3T3 phosphorylation by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis. These effects have been consistently observed across a range of cancer cell lines, including those derived from cervical, colon, breast, and melanoma cancers.

1. Mitotic Catastrophe: Treatment with this compound induces a phenotype characteristic of mitotic catastrophe. This is defined by a series of mitotic errors, including:

-

Chromosome Misalignment: Failure of chromosomes to properly align at the metaphase plate.

-

Spindle Abnormalities: Formation of multipolar or otherwise abnormal mitotic spindles.

-

Centrosome Amplification: An increase in the number of centrosomes.

2. G2/M Cell Cycle Arrest: As a consequence of the severe mitotic defects, the spindle assembly checkpoint is activated. This leads to an arrest of the cell cycle in the G2/M phase, preventing the cell from proceeding through mitosis with a compromised genome. This is often accompanied by an upregulation of the spindle assembly checkpoint protein BUB1 and the mitotic arrest marker cyclin B1.

3. Induction of Apoptosis: Prolonged G2/M arrest and the inability to resolve the mitotic errors ultimately lead to the induction of apoptosis (programmed cell death). This is evidenced by the activation of caspases 3 and 7 and the cleavage of PARP (Poly ADP-Ribose Polymerase).

4. Anti-Angiogenic Effects: Beyond its direct effects on tumor cells, this compound has also demonstrated anti-angiogenic properties in ex vivo assays, suggesting it may also impact the tumor microenvironment.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified in numerous cancer cell lines. The following tables summarize the reported IC50 values.

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound against Haspin Kinase

| Assay Type | IC50 (nM) | Reference |

| FRET Assay | 2 |

Table 2: Anti-proliferative IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colon Cancer | 500 | |

| HeLa | Cervical Cancer | 473 | |

| MDA-MB-231 | Breast Cancer | 752 | |

| Wi-38 | Normal Lung Fibroblast | 1059 | |

| COLO-792 | Melanoma (Wild Type) | 497 | |

| RPMI-7951 | Melanoma (BRAFV600E) | 628 | |

| MeWo | Melanoma (Wild Type) | Not specified | |

| MDA-MB-435 | Melanoma (BRAFV600E) | Not specified |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| Nude mice with HCT-116 xenografts | Colorectal Cancer | 50 mg/kg; i.p. in two cycles of five consecutive days for 15 days | Tumor growth inhibition | |

| Nude mice with MDA-MB-231 xenografts | Breast Cancer | 20 mg/kg; i.p. for 15 consecutive days | Tumor volume and weight inhibition | |

| ApcMin/+ mice | Intestinal Polyps | Intraperitoneal injection for 50 days | Significant inhibition of intestinal polyp development | |

| Nude mice with BxPC-3-Luc xenografts | Pancreatic Cancer | Administration for 4 weeks | Significant inhibition of tumor growth |

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

References

The Role of CHR-6494 in Inhibiting Histone H3T3 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHR-6494 is a potent and selective small-molecule inhibitor of Haspin kinase, a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis. By targeting Haspin, this compound effectively prevents the phosphorylation of histone H3 at threonine 3 (H3T3ph), a key event in the mitotic cascade. This inhibition disrupts the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere, leading to mitotic catastrophe, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its efficacy in various cancer cell lines.

Introduction

Histone modifications play a pivotal role in regulating chromatin structure and function. The phosphorylation of histone H3 at threonine 3 (H3T3) is a critical mitotic mark catalyzed by the kinase Haspin (also known as GSG2).[1][2] This phosphorylation event creates a docking site for the Survivin subunit of the Chromosomal Passenger Complex (CPC), which is essential for the proper localization and function of Aurora B kinase at the centromere.[3][4] The correct functioning of the CPC is vital for chromosome segregation and the spindle assembly checkpoint.

This compound has emerged as a first-in-class, potent inhibitor of Haspin kinase.[5] Its high selectivity and efficacy in disrupting the Haspin-H3T3ph-CPC axis make it a valuable tool for cancer research and a promising candidate for therapeutic development. This document outlines the core mechanism of this compound and provides detailed methodologies for its investigation.

Mechanism of Action of this compound

This compound acts as an ATP-competitive inhibitor of Haspin kinase. By binding to the ATP-binding pocket of Haspin, it prevents the transfer of a phosphate group to its substrate, histone H3. This direct inhibition leads to a significant reduction in the levels of H3T3 phosphorylation within mitotic cells.

The signaling pathway initiated by Haspin and inhibited by this compound can be visualized as follows:

Quantitative Data on this compound Efficacy

This compound demonstrates potent inhibition of Haspin kinase and exhibits significant anti-proliferative effects across a range of cancer cell lines.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Type |

| Haspin | 2 | FRET-based kinase assay |

| Aurora B | >10,000 | Kinase assay |

| Other Kinases (Panel of 27) | Selective for Haspin | Kinase assays |

| Data sourced from multiple studies. |

Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT-116 | Colon Carcinoma | 500 |

| HeLa | Cervical Cancer | 473 |

| MDA-MB-231 | Breast Cancer | 752 |

| Wi-38 | Normal Lung Fibroblast | 1059 |

| COLO-792 | Melanoma | 497 |

| RPMI-7951 | Melanoma | 628 |

| MCF7 | Breast Cancer | 900.4 |

| SKBR3 | Breast Cancer | 1530 |

| BxPC-3-Luc | Pancreatic Cancer | 849.0 |

| IC50 values were determined after 72 hours of treatment. |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound.

In Vitro Haspin Kinase Assay (FRET-based)

This assay quantitatively measures the enzymatic activity of Haspin kinase and the inhibitory potency of this compound.

Methodology:

-

Reaction Setup: In a 384-well plate, combine recombinant Haspin kinase, ATP, and a synthetic FRET peptide substrate containing the H3T3 sequence.

-

Inhibitor Addition: Add this compound at various concentrations (typically a serial dilution). Include a DMSO-only control.

-

Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed. Haspin will phosphorylate the FRET peptide.

-

Protease Digestion: Add a site-specific protease that specifically cleaves the non-phosphorylated FRET peptide. Phosphorylation by Haspin protects the peptide from cleavage.

-

FRET Measurement: Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader. Cleavage of the peptide disrupts FRET. The ratio of donor to acceptor emission is used to quantify the extent of phosphorylation.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (XTT Assay)

This assay determines the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach for 24 hours.

-

Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) for 48-72 hours. Include a DMSO-only control.

-

XTT Reagent Addition: Add the XTT (sodium 3’-[1-(phenylaminocarbonyl)- 3,4-tetrazolium]-bis(4-methoxy-6-nitro) benzene sulfonic acid hydrate) reagent to each well.

-

Incubation: Incubate the plate for 1-2 hours. Metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control. Determine the IC50 value using graphing software like GraphPad Prism.

Western Blot Analysis of H3T3 Phosphorylation

This method is used to directly assess the in-cell inhibition of H3T3 phosphorylation by this compound.

Methodology:

-

Cell Treatment: Culture cancer cells to approximately 70-80% confluency and treat with various concentrations of this compound (e.g., 0, 100, 500 nM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in SDS sample buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated H3T3 (pH3T3).

-

Incubate with a corresponding secondary antibody conjugated to a fluorescent dye or HRP.

-

To normalize for protein loading, probe the same membrane with an antibody against total Histone H3.

-

-

Detection and Analysis: Visualize the protein bands using an appropriate detection system (e.g., Odyssey IR scanner). Quantify the band intensities to determine the relative levels of pH3T3.

Immunofluorescence Staining for Mitotic Phenotypes

This technique visualizes the cellular effects of this compound, such as chromosome misalignment and centrosome amplification.

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound (e.g., 500 nM) or DMSO.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Immunostaining:

-

Incubate with primary antibodies against α-tubulin (for mitotic spindle) and γ-tubulin (for centrosomes).

-

Incubate with fluorescently labeled secondary antibodies.

-

-

DNA Staining: Counterstain the DNA with DAPI.

-

Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.

-

Phenotypic Analysis: Quantify the percentage of mitotic cells exhibiting abnormal phenotypes such as misaligned chromosomes or multiple centrosomes.

Conclusion

This compound is a highly specific and potent inhibitor of Haspin kinase, effectively blocking the phosphorylation of histone H3 at threonine 3. This mechanism of action leads to significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell models. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the cellular and molecular consequences of Haspin inhibition with this compound. Further research into the synergistic potential of this compound with other anti-cancer agents may pave the way for novel therapeutic strategies.

References

- 1. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. embopress.org [embopress.org]

- 4. S-EPMC2967368 - Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis. - OmicsDI [omicsdi.org]

- 5. rndsystems.com [rndsystems.com]

CHR-6494: A Technical Guide to its Discovery and Preclinical Development

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

CHR-6494 is a potent and selective small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in regulating mitosis. This technical guide details the discovery and preclinical development of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its characterization. Discovered through high-throughput screening, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including melanoma, colorectal, breast, and pancreatic cancer. This document compiles the available quantitative data, provides detailed experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: The Discovery of a First-in-Class Haspin Inhibitor

This compound emerged from high-throughput screening efforts aimed at identifying inhibitors of Haspin kinase, an atypical kinase that phosphorylates histone H3 at threonine 3 (H3T3ph).[1] This phosphorylation event is critical for the proper alignment of chromosomes during mitosis.[2][3] The discovery of this compound provided a first-in-class chemical probe to investigate the therapeutic potential of targeting Haspin in oncology.[4] Developed by Chroma Therapeutics, this compound is an imidazolyl-pyridazine derivative with a potent inhibitory activity against Haspin.[5] Its development has been primarily in the preclinical phase, with no evidence of progression to human clinical trials to date.

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of Haspin kinase. This inhibition prevents the phosphorylation of histone H3 at threonine 3, a key step in the mitotic cascade. The loss of H3T3ph leads to a "mitotic catastrophe" characterized by chromosome misalignment, defective spindle and centrosome formation, and ultimately, cell cycle arrest in the G2/M phase, followed by apoptosis.

dot

Caption: Mechanism of action of this compound leading to apoptosis.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a variety of cancer cell lines. Its inhibitory effect on Haspin kinase is in the low nanomolar range.

| Parameter | Value | Reference |

| Haspin Kinase IC50 | 2 nM |

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in numerous cancer cell lines.

| Cell Line | Cancer Type | IC50 (Anti-proliferative) | IC50 (Apoptosis) | Reference |

| HCT-116 | Colorectal | 500 nM | 500 nM | |

| HeLa | Cervical | 473 nM | 473 nM | |

| MDA-MB-231 | Breast | 752 nM | 752 nM | |

| Wi-38 | Normal Lung Fibroblast | 1059 nM | - | |

| COLO-792 | Melanoma | 497 nM | - | |

| RPMI-7951 | Melanoma | 628 nM | - | |

| MeWo | Melanoma | 396 nM - 1229 nM (range) | - | |

| MDA-MB-435 | Melanoma | - | - | |

| SKBR3 | Breast | - | - | |

| BxPC-3-Luc | Pancreatic | - | - |

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in several mouse xenograft models.

| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |

| Colorectal Cancer | HCT-116 | 50 mg/kg, i.p., 2 cycles of 5 consecutive days | Tumor growth inhibition | |

| Breast Cancer | MDA-MB-231 | 20 mg/kg, i.p., 15 consecutive days | Inhibition of tumor volume and weight | |

| Breast Cancer | MDA-MB-231 | 50 mg/kg, i.p., 4 cycles of 5 consecutive days over 35 days | Failed to inhibit tumor growth | |

| Pancreatic Cancer | BxPC-3-Luc | Not specified | Significantly inhibited tumor growth | |

| Familial Colon Tumor | ApcMin/+ mice | 50 mg/kg, i.p., for 50 days | Significantly inhibited intestinal polyp development |

Experimental Protocols

Cell Viability Assays

XTT Assay

-

Seed cells in 96-well plates at a density of 2 x 10^4 cells per well and allow to attach for 24 hours.

-

Treat cells with various concentrations of this compound (0.01–100 μM) in eight replicates for each concentration.

-

After 48 hours of drug administration, add the XTT reagent.

-

Measure the absorbance 1 hour after adding the XTT reagent.

-

Determine IC50 values using GraphPad Prism software.

Crystal Violet Staining Assay

-

Seed cells in triplicate in 96-well culture plates at a density of 4,000 cells/well.

-

After 24 hours of attachment, treat cells with this compound at various concentrations.

-

At the end of the treatment period, fix cells with 4% paraformaldehyde/PBS for 10 minutes at room temperature.

-

Stain with 0.05% crystal violet in PBS for 20 minutes at room temperature.

-

Wash plates with tap water and air dry.

-

Solubilize the dye with 30% acetic acid and measure the absorbance at 590 nm.

Cell Cycle Analysis

Propidium Iodide Staining

-

Treat cells with this compound for 48 hours.

-

Fix cells with cold 70% ethanol.

-

Stain cells with propidium iodide.

-

Measure DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay

Caspase 3/7 Activity Assay

-

Treat cells with this compound for 72 hours.

-

Measure caspase 3/7 activity using the Caspase 3/7 Glo Assay Kit according to the manufacturer's instructions.

In Vivo Xenograft Studies

General Protocol

-

Inject cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).

-

Allow tumors to reach a specified average volume (e.g., 62 mm³).

-

Randomly divide mice into control (vehicle-treated) and this compound treatment groups.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection according to the specified dosing regimen.

-

Monitor tumor volume and body weight throughout the study.

-

At the end of the study, sacrifice the mice and excise and weigh the tumors.

dot

Caption: A generalized workflow for in vitro experiments.

dot

Caption: A typical workflow for in vivo xenograft studies.

Conclusion

This compound is a potent, first-in-class inhibitor of Haspin kinase with demonstrated preclinical anti-tumor activity in a variety of cancer models. Its mechanism of action, involving the induction of mitotic catastrophe, makes it an interesting candidate for further investigation. While in vivo studies have shown mixed results, particularly in breast cancer models, its efficacy in colorectal and pancreatic cancer models warrants further exploration. The lack of clinical trial data suggests that this compound itself may not have advanced, but it remains a valuable tool for studying Haspin biology and a foundation for the development of next-generation Haspin inhibitors. This guide provides a comprehensive overview of the discovery and preclinical development of this compound, serving as a valuable resource for the scientific community.

References

- 1. Anti-Melanoma Activities of Haspin Inhibitor this compound Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

The Haspin Inhibitor CHR-6494: A Technical Guide to its Effects on Mitotic Progression and the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHR-6494 is a potent and selective small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in the proper execution of mitosis. By targeting Haspin, this compound disrupts a key signaling pathway essential for chromosome alignment and segregation, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells. This technical guide provides an in-depth overview of the effects of this compound on mitotic progression and the cell cycle, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Introduction

The fidelity of cell division is paramount for maintaining genomic stability. Mitosis, the process of chromosome segregation, is tightly regulated by a network of protein kinases.[1] Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), also known as GSG2, is a critical mitotic kinase that phosphorylates histone H3 at threonine 3 (H3T3ph).[2][3] This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of chromosome-microtubule attachments and the spindle assembly checkpoint.[3][4] Elevated Haspin expression has been observed in various cancers, making it an attractive therapeutic target.

This compound is an imidazolyl-pyridazine derivative that acts as a potent inhibitor of Haspin kinase. Its anti-proliferative effects have been demonstrated in multiple cancer cell lines, including breast, colon, and melanoma. This document serves as a comprehensive resource for researchers and drug development professionals interested in the cellular and molecular consequences of Haspin inhibition by this compound.

Effects on Cell Cycle Progression

This compound treatment leads to a significant perturbation of the cell cycle, primarily causing an arrest in the G2/M phase. This effect is dose-dependent and has been observed across various cancer cell lines.

Quantitative Analysis of Cell Cycle Distribution

The following tables summarize the quantitative effects of this compound on the cell cycle distribution in different cancer cell lines, as determined by flow cytometry analysis of propidium iodide (PI) stained cells.

Table 1: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Breast Cancer Cells

| Treatment (24h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control (DMSO) | 60.3 ± 1.2 | 22.0 ± 0.8 | 17.7 ± 0.6 |

| This compound (500 nM) | 50.1 ± 1.0 | 24.5 ± 0.7 | 25.4 ± 0.5 |

| This compound (1000 nM) | 48.9 ± 1.8 | 24.8 ± 0.9 | 26.3 ± 1.5 |

Table 2: Effect of this compound on Cell Cycle Distribution in SKBR3 Breast Cancer Cells

| Treatment (24h) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control (DMSO) | 55.2 ± 2.1 | 28.3 ± 1.5 | 16.5 ± 0.9 |

| This compound (1000 nM) | 42.5 ± 2.5 | 29.1 ± 1.8 | 28.4 ± 1.2 |

Table 3: Effect of this compound on Cell Cycle Distribution in MCF7 Breast Cancer Cells

| Treatment (24h) | % of Cells in G0/G1 | % of Cells in S | % of aCells in G2/M |

| Control (DMSO) | 65.1 ± 1.5 | 20.5 ± 1.1 | 14.4 ± 0.7 |

| This compound (1000 nM) | 55.8 ± 1.9 | 22.3 ± 1.3 | 21.9 ± 1.0 |

Table 4: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| BxPC-3-Luc | Pancreatic | 849.0 |

| COLO-792 | Melanoma | 497 |

| RPMI-7951 | Melanoma | 628 |

Impact on Mitotic Progression

The G2/M arrest induced by this compound is a direct consequence of its impact on critical mitotic events. Inhibition of Haspin disrupts the normal sequence of events required for accurate chromosome segregation.

Delay in Mitotic Entry

Studies using synchronized cell populations have shown that this compound delays the entry into mitosis. In synchronized HeLa and U2OS cells, treatment with this compound at the G1/S boundary or in the S/G2 phase leads to a prolonged interphase and a delayed onset of mitosis.

Mitotic Defects

Cells that eventually enter mitosis in the presence of this compound exhibit a range of defects, including:

-

Chromosome Misalignment: Inhibition of Haspin leads to improper alignment of chromosomes at the metaphase plate.

-

Multipolar Spindles: this compound treatment can induce the formation of multipolar spindles, leading to abnormal chromosome segregation.

-

Centrosome Amplification: An increased number of cells with more than two centrosomes per mitotic cell has been observed following this compound treatment.

Induction of Apoptosis

The accumulation of mitotic errors and the sustained cell cycle arrest ultimately trigger programmed cell death, or apoptosis. Treatment with this compound has been shown to increase the percentage of apoptotic cells in a dose-dependent manner in various cancer cell lines.

Molecular Mechanism of Action

The effects of this compound on the cell cycle and mitosis are rooted in its specific inhibition of Haspin kinase and the subsequent disruption of a critical signaling pathway.

The Haspin-H3T3ph-CPC Axis

Caption: Signaling pathway of Haspin and its inhibition by this compound.

As depicted in the diagram, Haspin kinase phosphorylates histone H3 at threonine 3. This phosphorylation mark acts as a "landing pad" for the Chromosomal Passenger Complex (CPC), recruiting it to the centromeres of chromosomes. The proper localization of the CPC is essential for correcting improper microtubule-kinetochore attachments and ensuring the accurate segregation of sister chromatids during anaphase.

This compound directly inhibits the kinase activity of Haspin. This prevents the phosphorylation of H3T3, leading to the mislocalization of the CPC away from the centromeres. The delocalized CPC is unable to perform its error-correction functions, resulting in the observed mitotic defects and ultimately, cell cycle arrest and apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: Various cancer cell lines such as HeLa, U2OS, MDA-MB-231, SKBR3, and MCF7 are commonly used.

-

Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in culture medium.

Cell Cycle Analysis by Flow Cytometry

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

-

Cell Preparation: Cells are seeded and treated with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

-

Harvesting: Adherent cells are detached using trypsin-EDTA, and all cells are collected by centrifugation.

-

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours to fix and permeabilize the cells.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to degrade RNA and ensure that only DNA is stained.

-

Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.

-

Analysis: The DNA content histograms are analyzed using cell cycle modeling software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunoblotting

-

Protein Extraction: Cells treated with this compound are lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with primary antibodies specific for target proteins (e.g., phospho-Histone H3 (Thr3), total Histone H3, Cyclin B1, GAPDH). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that facilitates detection.

-

Visualization: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Live-Cell Imaging

-

Cell Seeding: Cells are seeded in a glass-bottom dish or multi-well plate suitable for microscopy.

-

Transfection/Transduction (Optional): To visualize specific cellular components, cells can be engineered to express fluorescently tagged proteins (e.g., H2B-GFP to visualize chromosomes).

-

Drug Treatment and Imaging: Cells are treated with this compound, and time-lapse images are acquired using a live-cell imaging microscope equipped with an environmental chamber to maintain optimal cell culture conditions.

-

Analysis: The acquired images are analyzed to determine mitotic timing, observe chromosome dynamics, and identify mitotic defects.

Conclusion

This compound is a valuable tool for studying the role of Haspin kinase in mitosis and for exploring the therapeutic potential of Haspin inhibition in oncology. Its mechanism of action, centered on the disruption of the Haspin-H3T3ph-CPC signaling axis, leads to a cascade of events including G2/M cell cycle arrest, mitotic catastrophe, and apoptosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted effects of this compound and to advance the development of novel anti-mitotic cancer therapies.

References

The Impact of CHR-6494 on Inducing Mitotic Catastrophe in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHR-6494 is a potent, small-molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase crucial for proper mitotic progression.[1][2] By targeting Haspin, this compound disrupts the phosphorylation of histone H3 at threonine 3 (H3T3ph), a key event for the centromeric recruitment of the Chromosomal Passenger Complex (CPC).[1][3] This disruption leads to a cascade of mitotic errors, including chromosome misalignment and multipolar spindle formation, ultimately culminating in mitotic catastrophe and apoptotic cell death in cancer cells.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on various cancer cell lines, detailed experimental protocols for its study, and visualizations of the key pathways and experimental workflows.

Mechanism of Action: Inhibition of Haspin Kinase

This compound acts as a potent inhibitor of Haspin kinase with a reported IC50 of 2 nM in a FRET assay. Haspin is an atypical kinase that plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is critical for the proper localization of the Chromosomal Passenger Complex (CPC), which includes key mitotic regulators like Aurora B kinase, to the centromere.

The inhibition of Haspin by this compound leads to a significant reduction in H3T3ph levels. This, in turn, disrupts the recruitment and function of the CPC, leading to a series of mitotic defects:

-

Chromosome Misalignment: Improper attachment of microtubules to kinetochores.

-

Precocious Loss of Sister Chromatid Cohesion: Premature separation of sister chromatids.

-

Formation of Multipolar Spindles: The presence of more than two spindle poles, leading to improper chromosome segregation.

These severe mitotic errors trigger the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest. If the cell is unable to correct these defects, it ultimately undergoes mitotic catastrophe, a form of cell death characterized by aberrant nuclear morphology and aneuploidy, often followed by apoptosis.

Quantitative Data on the Effects of this compound

The anti-proliferative and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key findings from published studies.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |

| HCT-116 | Colon Carcinoma | 500 | XTT Assay (72h) | |

| HeLa | Cervical Cancer | 473 | XTT Assay (72h) | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 752 | XTT Assay (72h) | |

| COLO-792 | Melanoma | 497 | Crystal Violet Staining (72h) | |

| RPMI-7951 | Melanoma | 628 | Crystal Violet Staining (72h) | |

| BxPC-3-Luc | Pancreatic Cancer | 849 | XTT Assay |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment (Concentration) | % of Cells in G2/M Phase (Mean ± SD) | Reference |

| MDA-MB-231 | Control (DMSO) | 17.7 ± 0.6 | |

| 500 nM this compound | 25.4 ± 0.5 | ||

| 1000 nM this compound | 26.3 ± 1.5 | ||

| SKBR3 | Control (DMSO) | Not specified | |

| 1000 nM this compound | Increased vs. Control | ||

| MCF7 | Control (DMSO) | Not specified | |

| 1000 nM this compound | Increased vs. Control |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Treatment (Concentration, Time) | Apoptosis Induction | Reference |

| COLO-792 | 300 nM this compound (72h) | 3-fold increase in Caspase 3/7 activity | |

| 600 nM this compound (72h) | 6-fold increase in Caspase 3/7 activity | ||

| RPMI-7951 | 300 nM this compound (72h) | 8.5-fold increase in Caspase 3/7 activity | |

| 600 nM this compound (72h) | 16-fold increase in Caspase 3/7 activity | ||

| MDA-MB-231 | This compound (Concentration not specified) | Significant increase in early and late apoptosis | |

| SKBR3 | This compound (Concentration not specified) | Significant increase in early and late apoptosis |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Materials:

-

Cancer cell lines (e.g., HCT-116, HeLa, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

XTT labeling and electron-coupling reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the overnight medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add 50 µL of the XTT mixture to each well and incubate for 4 hours at 37°C.

-

Measure the absorbance of the samples at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for Mitotic Spindle and Centrosome Analysis

Objective: To visualize the effects of this compound on the mitotic spindle and centrosomes.

Materials:

-

Cancer cell lines grown on coverslips

-

This compound

-

4% paraformaldehyde in PBS

-

0.5% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-α-tubulin (for mitotic spindle), anti-γ-tubulin (for centrosomes)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound for a specified time.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

-

Wash the coverslips three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the coverslips three times with PBS.

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI.

-

Visualize and capture images using a fluorescence microscope.

Visualizations

Signaling Pathway of this compound-Induced Mitotic Catastrophe

Caption: Signaling pathway of this compound-induced mitotic catastrophe.

Experimental Workflow for Assessing this compound Efficacy

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic agent that targets a key vulnerability in proliferating cancer cells – the fidelity of mitosis. Its specific inhibition of Haspin kinase triggers a well-defined pathway leading to mitotic catastrophe and apoptosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the anti-cancer potential of this compound and other Haspin inhibitors. Future studies may focus on its efficacy in a broader range of cancer types, its potential for synergistic combinations with other anti-cancer agents, and the identification of biomarkers for predicting patient response.

References

- 1. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Melanoma Activities of Haspin Inhibitor this compound Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Apoptosis-Inducing Properties of CHR-6494: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHR-6494, a potent and selective small-molecule inhibitor of Haspin kinase, has emerged as a promising anti-cancer agent. Its mechanism of action is intrinsically linked to the induction of mitotic catastrophe, a form of cell death triggered by aberrant mitosis, which culminates in apoptosis. This technical guide provides an in-depth exploration of the apoptosis-inducing properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a critical role in the proper alignment of chromosomes during mitosis through the phosphorylation of histone H3 at threonine 3 (H3T3ph).[1] Dysregulation of Haspin activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. This compound is a potent inhibitor of Haspin, and its anti-proliferative effects have been demonstrated across a range of cancer cell lines.[2][3] This guide focuses specifically on the downstream consequence of Haspin inhibition by this compound: the induction of apoptosis.

Mechanism of Action: From Haspin Inhibition to Apoptosis

The primary mechanism by which this compound induces apoptosis is through the disruption of normal mitotic processes, leading to a state known as mitotic catastrophe. This process can be summarized in the following steps:

-

Inhibition of Haspin Kinase: this compound binds to Haspin, inhibiting its kinase activity.

-

Decreased Histone H3T3 Phosphorylation: The inhibition of Haspin leads to a reduction in the phosphorylation of histone H3 at threonine 3.[1]

-

Chromosome Misalignment: Proper H3T3 phosphorylation is essential for the recruitment of the chromosomal passenger complex (CPC) to the centromeres, which ensures correct microtubule-kinetochore attachments. Loss of this phosphorylation event results in chromosome misalignment during metaphase.

-

Spindle Assembly Checkpoint (SAC) Activation: The cell's surveillance mechanism, the SAC, detects these alignment errors and halts the cell cycle in mitosis to prevent aneuploidy.

-

Mitotic Catastrophe: Prolonged mitotic arrest due to the inability to correct the chromosome alignment defects leads to mitotic catastrophe, characterized by abnormal nuclear morphology and the formation of micronuclei.[4]

-

Induction of Apoptosis: Ultimately, cells undergoing mitotic catastrophe activate the intrinsic apoptotic pathway, leading to the activation of executioner caspases (caspase-3 and -7) and subsequent cell death.

Quantitative Data on the Apoptotic Effects of this compound

The pro-apoptotic and anti-proliferative effects of this compound have been quantified in numerous studies across various cancer cell lines. The following tables summarize key findings.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| COLO-792 | Melanoma | 497 |

| RPMI-7951 | Melanoma | 628 |

| MDA-MB-231 | Breast Cancer | 757.1 |

| MCF7 | Breast Cancer | 900.4 |

| SKBR3 | Breast Cancer | 1530 |

| BxPC-3-Luc | Pancreatic Cancer | 849.0 |

Table 2: Induction of Apoptosis and Caspase Activity by this compound

| Cell Line | Treatment | Observation | Fold Increase |

| COLO-792 | 300 nM this compound (72h) | Caspase 3/7 Activity | 3 |

| COLO-792 | 600 nM this compound (72h) | Caspase 3/7 Activity | 6 |

| RPMI-7951 | 300 nM this compound (72h) | Caspase 3/7 Activity | 8.5 |

| RPMI-7951 | 600 nM this compound (72h) | Caspase 3/7 Activity | 16 |

| MDA-MB-231 | This compound | Increased early and late apoptosis | - |

| SKBR3 | This compound | Increased early and late apoptosis | - |

Data compiled from multiple sources.

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G2/M Phase (Mean ± SD) |

| MDA-MB-231 | Control | 17.7 ± 0.6 |

| MDA-MB-231 | 500 nM this compound | 25.4 ± 0.5 |

| MDA-MB-231 | 1000 nM this compound | 26.3 ± 1.5 |

Data indicates a dose-dependent G2/M arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptosis-inducing properties of this compound.

Cell Viability and IC50 Determination (MTT/XTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

-

MTT/XTT Addition: Add 10-20 µL of MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: If using MTT, remove the medium and add 100 µL of solubilization solution to each well. If using XTT, this step is not necessary.

-

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (calcium-containing)

-

Flow cytometer

Protocol:

-

Cell Harvesting: After treatment with this compound for the desired time, harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of the executioner caspases 3 and 7.

Materials:

-

Treated and untreated cells in a 96-well white-walled plate

-

Caspase-Glo® 3/7 Reagent (Promega)

-

Luminometer

Protocol:

-

Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound for the desired time.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescence readings to a control (e.g., untreated cells) to determine the fold increase in caspase-3/7 activity.

Detection of Cleaved PARP by Western Blot

Cleavage of PARP (poly(ADP-ribose) polymerase) by caspase-3 is a hallmark of apoptosis.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cleaved PARP

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage and apoptosis.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound induced apoptosis pathway.

Experimental Workflow for Assessing Apoptosis

Caption: Workflow for apoptosis assessment.

Conclusion

This compound effectively induces apoptosis in a variety of cancer cell lines by inhibiting Haspin kinase, which leads to mitotic catastrophe. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the anti-cancer potential of this compound. The consistent induction of apoptosis downstream of Haspin inhibition underscores the therapeutic promise of targeting this mitotic kinase in oncology drug development. Further studies, including in vivo models and combination therapies, are warranted to fully elucidate the clinical utility of this compound.

References

- 1. Evaluation of the antiproliferative effects of the HASPIN inhibitor this compound in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Melanoma Activities of Haspin Inhibitor this compound Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]

- 3. ICI Journals Master List [journals.indexcopernicus.com]

- 4. researchgate.net [researchgate.net]

Foundational Research on Haspin Kinase as a Therapeutic Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haspin, an atypical serine/threonine kinase, has emerged as a compelling therapeutic target, particularly in oncology. Its singular and critical role in mitosis—the phosphorylation of histone H3 at threonine 3 (H3T3ph)—presents a unique opportunity for selective intervention in rapidly proliferating cancer cells. This phosphorylation event is a key upstream regulator of the chromosomal passenger complex (CPC), ensuring proper chromosome alignment and segregation. Dysregulation of haspin activity leads to mitotic catastrophe and apoptosis, making its inhibition a promising anti-cancer strategy. This technical guide provides an in-depth overview of the foundational research on haspin kinase, including its mechanism of action, signaling pathways, and the development of small molecule inhibitors. We present quantitative data on inhibitor potency, detailed experimental protocols for key assays, and visual diagrams of relevant biological pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction to Haspin Kinase

Haspin, also known as germ cell-specific gene 2 (GSG2), is a unique member of the eukaryotic protein kinase family.[1] Unlike many other kinases, haspin's protein sequence shows weak homology to conserved kinase motifs, and it was initially considered a pseudokinase.[2][3] However, it is now well-established as an active kinase with a crucial role in cell division.[1][3]

Structurally, haspin possesses a C-terminal kinase domain and a less conserved N-terminal domain. The kinase domain has an atypical architecture that stabilizes a constitutively active conformation, allowing it to specifically recognize and phosphorylate the basic tail of histone H3. Haspin's expression is elevated in proliferating cells and various cancers, while being low in non-cycling cells, suggesting a favorable therapeutic window for its inhibitors.

Mechanism of Action and Signaling Pathway

The primary and only well-validated substrate of haspin kinase is histone H3. During mitosis, haspin specifically phosphorylates threonine 3 of histone H3 (H3T3). This post-translational modification serves as a crucial signal for the proper localization and activation of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B.

The signaling cascade initiated by haspin is as follows:

-

Haspin Activation: In the M phase of the cell cycle, haspin is activated through phosphorylation by Cdk1, which leads to the recruitment of Polo-like kinase 1 (Plk1) for further phosphorylation and full activation.

-

H3T3 Phosphorylation: Activated haspin phosphorylates histone H3 at threonine 3, primarily at the centromeres.

-

CPC Recruitment: The phosphorylated H3T3 (H3T3ph) acts as a docking site for the CPC component Survivin. This interaction is essential for the recruitment and stabilization of the entire CPC, including Aurora B kinase, at the inner centromere.

-

Aurora B Activation and Function: The correct localization of Aurora B allows it to phosphorylate its downstream targets, which are critical for correcting improper kinetochore-microtubule attachments and ensuring proper chromosome segregation.

Disruption of this pathway through haspin inhibition prevents the localization of Aurora B, leading to defects in chromosome alignment, activation of the spindle assembly checkpoint, mitotic arrest, and ultimately, apoptosis.

Haspin Kinase as a Therapeutic Target in Cancer

The role of haspin in mitosis makes it an attractive target for cancer therapy. Cancer cells are characterized by uncontrolled proliferation and often exhibit genomic instability, making them particularly vulnerable to disruption of mitotic processes.

Key points supporting haspin as a cancer target:

-

Selective Expression: Haspin is highly expressed in proliferating cells, including a wide range of cancer types, but has low expression in quiescent, non-dividing cells. This suggests that haspin inhibitors may have a greater effect on cancer cells while sparing normal tissues.

-

Essential for Mitosis: Depletion or inhibition of haspin leads to severe mitotic defects, including chromosome misalignment and cohesion problems, ultimately triggering cell death.

-

Druggability: The ATP-binding pocket of haspin can be targeted by small molecule inhibitors. Several potent and selective inhibitors have been developed and have shown anti-tumor activity in preclinical models.

-

Overcoming Resistance: Haspin inhibition has shown efficacy in models of cancer that are resistant to other therapies, such as RAF/MEK inhibitors in melanoma.

Preclinical studies have demonstrated the anti-tumor effects of haspin inhibitors in various cancer models, including leukemia, breast cancer, colorectal cancer, and melanoma.

Haspin Kinase Inhibitors

The development of small molecule inhibitors targeting haspin has been a key focus of research. These inhibitors typically function by competing with ATP for binding to the kinase's active site.

| Inhibitor | Type | Target IC50 (nM) | Cell-based EC50 (nM) | Notes |

| CHR-6494 | Imidazo[1,2-b]pyridazine | 2 | 473 (HeLa), 500 (HCT-116), 752 (MDA-MB-231) | First-in-class haspin inhibitor with a wide spectrum of anticancer effects. |

| LDN-192960 | Acridine | 10 | - | Also inhibits DYRK2 (IC50 = 48 nM). |

| LDN-209929 | Acridine | 55 | - | Shows 180-fold selectivity for Haspin over DYRK2. |

| CX-6258 | - | - | ~150 (Melanoma cell lines) | Also inhibits PIM kinases; promotes anti-tumor immunity. |

| 5-Iodotubercidin | Ribofuranosyl | - | - | Commonly used as a research tool for haspin inhibition. |

| LJ4827 | 4'-thioadenosine analogue | 0.45 | - | Identified through in silico screening. |

| Haspin-IN-1 | - | 119 | - | Also inhibits CLK1 and DYRK1A. |

| Haspin-IN-3 | - | 14 | - | Potent anticancer effects. |

| Haspin-IN-4 | - | 0.01 | - | Selective haspin inhibitor with anticancer activity. |

| MU1920 | - | 6 | - | ATP-competitive, selective inhibitor. |

Experimental Protocols

High-Throughput Screening for Haspin Inhibitors using TR-FRET

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for identifying haspin inhibitors in a high-throughput format.

Principle: The assay measures the phosphorylation of a biotinylated histone H3 peptide substrate by haspin. A europium-labeled anti-phospho-H3T3 antibody serves as the donor fluorophore, and streptavidin-conjugated allophycocyanin (APC), which binds the biotinylated peptide, acts as the acceptor. Phosphorylation brings the donor and acceptor into close proximity, resulting in a FRET signal.

Materials:

-

Recombinant MBP-Haspin

-

Biotinylated Histone H3 (1-21) peptide substrate

-

ATP

-

Europium-labeled anti-Histone H3T3ph antibody

-

Streptavidin-APC

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

384-well assay plates

-

Test compounds

Procedure:

-

Prepare serial dilutions of test compounds in DMSO.

-

Add a small volume (e.g., 50 nL) of the compound dilutions to the assay wells.

-

Prepare a kinase/substrate mix containing MBP-Haspin and biotinylated H3 peptide in assay buffer.

-

Dispense the kinase/substrate mix into the assay wells.

-

Prepare an ATP solution in assay buffer.

-

Add the ATP solution to the wells to initiate the kinase reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Prepare a detection mix containing the Europium-labeled antibody and Streptavidin-APC in a quench buffer (e.g., 10 mM EDTA in assay buffer).

-

Add the detection mix to the wells to stop the reaction and initiate FRET.

-

Incubate at room temperature for at least 60 minutes.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 337 nm.

-

Calculate the ratio of acceptor to donor fluorescence and determine the percent inhibition for each compound.

Cellular Assay for Haspin Activity (Cell-based ELISA)

This protocol measures the level of H3T3 phosphorylation in cells treated with haspin inhibitors.

Principle: Cells are treated with a test compound, and then fixed and permeabilized. The level of intracellular H3T3ph is detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

Test compounds

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% non-fat milk in PBS with 0.1% Tween-20)

-

Primary antibody: anti-phospho-Histone H3 (Thr3)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent HRP substrate

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of test compounds for a specified time (e.g., 2-4 hours).

-

Wash the cells with PBS.

-

Fix the cells with fixing solution for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-H3T3ph antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells multiple times with wash buffer (e.g., PBS with 0.1% Tween-20).

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the cells extensively with wash buffer.

-

Add the chemiluminescent substrate and measure the luminescence using a plate reader.

-

Normalize the signal to cell number (e.g., by staining with crystal violet) and calculate the EC50 value for each compound.

Conclusion and Future Directions

Haspin kinase represents a highly promising and validated therapeutic target for the development of novel anti-cancer agents. Its unique substrate specificity and critical role in mitosis provide a clear rationale for its inhibition. The availability of potent small molecule inhibitors has enabled a deeper understanding of its biological functions and preclinical validation of its therapeutic potential.

Future research should focus on:

-

Improving Inhibitor Selectivity: While some selective inhibitors exist, further optimization to minimize off-target effects, particularly against closely related kinases, is crucial for clinical translation.

-

Exploring Combination Therapies: Combining haspin inhibitors with other anti-cancer agents, such as MEK inhibitors or other mitotic kinase inhibitors, may lead to synergistic effects and overcome drug resistance.

-

Biomarker Development: Identifying predictive biomarkers of response to haspin inhibition will be essential for patient stratification in future clinical trials.

-

Investigating Non-canonical Roles: While the mitotic role of haspin is well-established, exploring its potential functions in other cellular processes may reveal new therapeutic opportunities.

The foundational research summarized in this guide provides a solid platform for the continued development of haspin kinase inhibitors as a new class of anti-mitotic cancer therapeutics.

References

Methodological & Application

CHR-6494 protocol for in vitro cell culture experiments.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CHR-6494 is a potent and specific small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in regulating mitosis.[1][2][3] Haspin phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment of chromosomes during metaphase.[4][5] By inhibiting Haspin, this compound disrupts this process, leading to mitotic catastrophe, cell cycle arrest at the G2/M phase, and ultimately, apoptosis in cancer cells. These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.

This document provides detailed protocols for utilizing this compound in various in vitro cell culture experiments, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound acts as a first-in-class inhibitor of Haspin kinase. Its primary mechanism involves the competitive inhibition of the ATP-binding site of Haspin, thereby preventing the phosphorylation of its substrate, histone H3, at threonine 3. This inhibition disrupts the recruitment of the chromosomal passenger complex (CPC) to the centromere, leading to defects in chromosome alignment and segregation during mitosis. The cellular consequences of Haspin inhibition by this compound include the induction of a mitotic catastrophe phenotype, characterized by abnormal mitotic spindles and centrosome amplification. This ultimately triggers the spindle assembly checkpoint and can lead to apoptotic cell death.

Signaling Pathway

Caption: Mechanism of action of this compound, inhibiting Haspin kinase and leading to mitotic defects.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various assays and cell lines.

Table 1: Inhibitory Activity of this compound

| Target | Assay | IC50 (nM) | Reference |

| Haspin Kinase | FRET Assay | 2 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (nM) | Incubation Time (hours) | Reference |

| HCT-116 | Colon Carcinoma | XTT | 500 | 72 | |

| HeLa | Cervical Cancer | XTT | 473 | 72 | |

| MDA-MB-231 | Breast Cancer | XTT | 752 | 72 | |

| Wi-38 | Normal Lung Fibroblast | XTT | 1059 | 72 | |

| COLO-792 | Melanoma | Crystal Violet | 497 | 72 | |

| RPMI-7951 | Melanoma | Crystal Violet | 628 | 72 | |

| MDA-MB-231 | Breast Cancer | XTT | 757.1 | Not Specified | |

| MCF7 | Breast Cancer | XTT | 900.4 | Not Specified | |

| SKBR3 | Breast Cancer | XTT | 1530 | Not Specified | |

| MCF10A | Immortalized Mammary Epithelial | XTT | 547 | Not Specified | |

| BxPC-3-Luc | Pancreatic Cancer | XTT | 849.0 | 48 |

Experimental Protocols

Preparation of this compound Stock Solutions

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

-

Reconstitution: Dissolve this compound powder in fresh, anhydrous DMSO to a stock concentration of 10 mM or higher (e.g., 50 mg/mL or 58 mg/mL). Ultrasonic treatment may be required to fully dissolve the compound.

-

Storage: Store the stock solution at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.

Cell Viability and Proliferation Assays

These assays are used to determine the effect of this compound on cell growth and survival.

1. XTT Assay Protocol

The XTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM) or a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

XTT Reagent Addition: Add the XTT reagent to each well according to the manufacturer's instructions.

-

Measurement: After a 2-hour incubation with the XTT reagent, measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Crystal Violet Staining Assay Protocol

This assay stains the DNA of adherent cells, providing a measure of the total cell number.

-

Cell Seeding: Seed 4,000 cells per well in a 96-well plate and allow them to attach for 24 hours.

-

Treatment: Treat the cells with a range of this compound concentrations for 72 hours.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Staining: Stain the cells with 0.05% crystal violet solution for 20 minutes at room temperature.

-

Washing and Solubilization: Wash the plate with water and air dry. Solubilize the dye with 30% acetic acid.

-

Measurement: Measure the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Determine the percentage of viable cells compared to the control and calculate the IC50.

Experimental Workflow: Cell Viability Assays

Caption: General workflow for assessing cell viability after this compound treatment.

Apoptosis Assays

These assays are used to quantify the induction of programmed cell death by this compound.

1. Caspase 3/7 Activity Assay Protocol

This assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.

-

Cell Treatment: Treat cells with this compound (e.g., 300 nM and 600 nM) for 72 hours.

-

Assay Procedure: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay) and follow the manufacturer's protocol.

-

Measurement: Measure the luminescence, which is proportional to caspase activity, using a luminometer.

-

Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.

2. Annexin V/Propidium Iodide (PI) Staining Protocol

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

1. Propidium Iodide (PI) Staining and Flow Cytometry Protocol

-

Cell Treatment: Treat cells with various concentrations of this compound for 48 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and stain them with a solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Histone H3 Phosphorylation

This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation of its substrate.

1. Western Blot Protocol

-

Cell Lysis: Treat cells with this compound (e.g., 1000 nM for 24 hours) and then lyse the cells in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer.

-

Incubate the membrane with a primary antibody specific for phospho-histone H3 (Thr3).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or GAPDH).

Logical Relationship of Experimental Assays

Caption: Logical flow of experiments to characterize the in vitro effects of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of Haspin kinase in mitosis and for exploring novel anti-cancer therapeutic strategies. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in a variety of in vitro cell culture experiments. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]